molecular formula C13H18O9 B7840966 beta-L-Arabinopyranose tetraacetate

beta-L-Arabinopyranose tetraacetate

Cat. No.: B7840966
M. Wt: 318.28 g/mol
InChI Key: MJOQJPYNENPSSS-WUHRBBMRSA-N
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Description

Beta-L-Arabinopyranose Tetraacetate: is a synthetic derivative of beta-L-arabinopyranose, a monosaccharide. This compound is characterized by the presence of four acetate groups attached to the hydroxyl groups of beta-L-arabinopyranose. It is a valuable compound in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Acetylation Reaction: The primary method for synthesizing this compound involves the acetylation of beta-L-arabinopyranose using acetic anhydride in the presence of a catalyst such as pyridine or dimethylaminopyridine (DMAP). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound is performed using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of beta-L-arabinopyranose to its tetraacetate derivative.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the acetate groups to hydroxyl groups.

  • Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives. Common reagents include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, acidic or basic conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: SOCl2, PBr3, anhydrous conditions.

Major Products Formed:

  • Oxidation: Oxidized derivatives of this compound.

  • Reduction: Beta-L-arabinopyranose with hydroxyl groups.

  • Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: Beta-L-arabinopyranose tetraacetate is used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl groups during complex chemical transformations. Biology: It serves as a substrate in enzymatic studies to understand the activity of arabinosidases and other glycosidases. Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for bioactive molecules. Industry: this compound is utilized in the production of biodegradable polymers and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism by which beta-L-arabinopyranose tetraacetate exerts its effects depends on its specific application. In enzymatic studies, it acts as a substrate for glycosidases, which cleave the glycosidic bond to release the aglycone. In drug delivery systems, the compound may interact with biological targets through specific molecular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • Beta-D-Arabinopyranose Tetraacetate: The beta-D-isomer of the compound, differing in the configuration at the anomeric carbon.

  • Alpha-L-Arabinopyranose Tetraacetate: The alpha-anomer of the compound, differing in the configuration at the anomeric carbon.

  • Beta-L-Arabinopyranose Triacetate: A related compound with three acetate groups instead of four.

Uniqueness: Beta-L-Arabinopyranose Tetraacetate is unique due to its specific configuration and the presence of four acetate groups, which influence its reactivity and applications compared to its isomers and related compounds.

Properties

IUPAC Name

[(3S,4S,5R,6R)-4,5,6-triacetyloxyoxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12+,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOQJPYNENPSSS-WUHRBBMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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